![molecular formula C10H8O3S B1198210 1-Naphthalenesulfonic acid CAS No. 85-47-2](/img/structure/B1198210.png)
1-Naphthalenesulfonic acid
Overview
Description
1-Naphthalenesulfonic acid (also known as naphthalene-1-sulfonic acid ) is an organic compound with the chemical formula C₁₀H₈O₃S . It exists as a colorless, water-soluble solid and is often available in the dihydrate form, C₁₀H₈O₃S·2H₂O . This compound is one of two mono sulfonic acids of naphthalene, the other being the more stable naphthalene-2-sulfonic acid .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonic acid consists of a naphthalene core with a sulfonic acid group attached at position 1. The chemical formula provides insight into the arrangement of atoms within the molecule: C₁₀H₈O₃S . The compound’s 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
Hydrophobic Fluorescence Probe
1-NSA, particularly its derivative 8-Anilino-1-naphthalenesulfonic acid (ANS), is extensively used as a hydrophobic fluorescence probe in biochemical and biological research. Due to its high fluorescence intensity in hydrophobic environments, ANS is instrumental in studying protein aggregation and denaturation. The fluorescence spectra of ANS vary significantly depending on the microenvironments around the protein binding sites, which is crucial for understanding protein behaviors .
Antibacterial Dye Synthesis
Fungal laccase from Cerrena unicolor has been utilized to transform 1-NSA into a green-colored antibacterial compound. This novel compound serves dual purposes: as an antimicrobial agent and a textile dye . The biosynthesis process involves optimizing conditions like buffer pH, laccase activity, and substrate concentrations, resulting in a product with low cytotoxicity and high efficiency in dyeing wool fibers .
Chromatographic Analysis
1-NSA, in the form of its sodium salt, is employed as a detection reagent in ion-pair high-performance liquid chromatography. It is particularly useful for investigating the retention behavior of various complexes, such as the copper (II)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex. This application is vital for the separation and analysis of complex mixtures in analytical chemistry .
Molecular Imprinting
1-NSA has been used as a template molecule to create non-covalent molecularly imprinted polymers. These polymers are designed for the solid-phase extraction of naphthalene sulfonates, showcasing 1-NSA’s role in creating selective and sensitive materials for analytical applications .
Protein Binding Mechanism Study
The ANS–protein binding mechanism is a subject of ongoing research. Studies involving protein concentration-dependent measurements of ANS fluorescence have provided insights into the rate-limiting steps of the binding process. Understanding this mechanism is essential for interpreting the molecular motions of ANS molecules at protein binding sites .
Bioactive Compound Transformation
The transformation of 1-NSA by fungal laccase into bioactive compounds demonstrates its potential in biocatalysis. These compounds exhibit antibacterial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, highlighting 1-NSA’s role in developing new antimicrobial agents .
properties
IUPAC Name |
naphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYNBSKGUBXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048033 | |
Record name | Naphthalene-1-sulfonic acid | |
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Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |
Record name | 1-Naphthalenesulfonic acid | |
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Product Name |
1-Naphthalenesulfonic acid | |
CAS RN |
85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |
Record name | 1-Naphthalenesulfonic acid | |
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Record name | 1-Naphthalenesulfonic acid | |
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Record name | Naphthalenesulfonic acid (mixed isomers) | |
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Record name | Naphthalenesulfonic acids | |
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Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
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Record name | 1-Naphthalenesulfonic acid | |
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Record name | Naphthalene-1-sulfonic acid | |
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Record name | Naphthalenesulphonic acid | |
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Record name | Naphthalene-1-sulphonic acid | |
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Record name | Naphthalenesulfonic acids | |
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Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |
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Record name | 1-NAPHTHALENESULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Naphthalenesulfonic acid?
A1: The molecular formula of 1-Naphthalenesulfonic acid is C10H8O3S, and its molecular weight is 208.24 g/mol.
Q2: Are there any spectroscopic techniques used to characterize 1-Naphthalenesulfonic acid?
A2: Yes, X-ray powder diffraction has been employed to study 1-Naphthalenesulfonic acid dihydrate and its complex with 1,8-bis(dimethylamino)naphthalene (DMAN). []
Q3: Has 1-Naphthalenesulfonic acid been investigated in the context of material science?
A3: While not extensively discussed, a study on star-shaped poly(N-isopropylacrylamide) used 1-Naphthalenesulfonic acid derivative (8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate) to study the supramolecular inclusion properties of the polymer. []
Q4: Does 1-Naphthalenesulfonic acid exhibit any catalytic properties?
A4: While 1-Naphthalenesulfonic acid itself is not prominently featured as a catalyst in the provided research, a derivative, 2-iodoso-1-naphthalenesulfonic acid, has been shown to catalyze the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate in the presence of hexadecyltrimethylammonium bromide. []
Q5: Have computational methods been employed to study 1-Naphthalenesulfonic acid or its derivatives?
A5: Yes, in a study focusing on the interaction between bovine serum albumin (BSA) and rosmarinic acid, molecular docking and dynamics simulations were used to understand the binding mechanism at an atomic level. [] While this research doesn't directly involve 1-Naphthalenesulfonic acid, it showcases the application of computational methods for analyzing molecular interactions, a technique potentially applicable to 1-Naphthalenesulfonic acid as well.
Q6: How do structural modifications of 1-Naphthalenesulfonic acid derivatives affect their activity?
A6: Research indicates that the position of the sulfonic acid group on the naphthalene ring influences the microbial degradation pathway. Pseudomonas sp. strain S-313 exhibited distinct degradation pathways for 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid, yielding 1-naphthol and 2-naphthol, respectively. []
Q7: Are there any studies on the impact of substituents on the activity of 1-Naphthalenesulfonic acid derivatives?
A7: Research on the microbial catabolism of naphthalenesulfonic acids by Pseudomonas species revealed that substituents on the naphthalene ring can influence the regioselectivity of enzymatic dioxygenation, impacting the degradation pathway. []
Q8: Is there information available on the stability of 1-Naphthalenesulfonic acid under various conditions?
A8: Specific data on the stability of 1-Naphthalenesulfonic acid under different conditions is limited in the provided research.
Q9: What analytical techniques are used for the quantification of 1-Naphthalenesulfonic acid and related compounds?
A9: High-performance liquid chromatography (HPLC) has been employed to quantify 4-hydroxy-1-naphthalenesulfonic acid, an intermediate in the synthesis of the color additive FD&C Red No. 4. []
Q10: Are there any studies utilizing fluorescence spectroscopy with 1-Naphthalenesulfonic acid or its derivatives?
A10: Yes, several studies employed fluorescence spectroscopy with 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of 1-Naphthalenesulfonic acid. For example, ANS served as a fluorescent probe to study:
- Protein structure and interactions: ANS fluorescence helped characterize the binding site of tear lipocalin, [] assess the conformation of bovine and human serum albumin in the presence of stearic acid and sodium dodecylsulfate, [] and investigate the guest-binding properties of amphiphilic block copolymers. []
- Membrane properties: The impact of sodium salicylate on the permeability of rat small intestinal brush border membrane vesicles was investigated using ANS fluorescence polarization. []
Q11: Is there information on the biodegradability of 1-Naphthalenesulfonic acid?
A11: Yes, research indicates that certain Pseudomonas species can utilize 1-Naphthalenesulfonic acid as their sole sulfur source for growth, suggesting biodegradability. [] This microbial desulfonation process plays a crucial role in the environmental fate of sulfonated aromatic compounds.
Q12: What are the byproducts of 1-Naphthalenesulfonic acid degradation?
A12: Studies show that microbial degradation of 1-Naphthalenesulfonic acid can lead to the formation of 1-naphthol, ammonia, and sulfite. [, ] The specific byproducts and the degradation pathway can vary depending on the microbial species and environmental conditions.
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